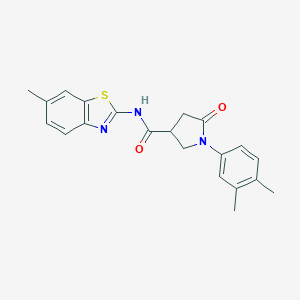
2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has been of interest to researchers due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate involves its inhibition of DPP-IV. By inhibiting this enzyme, the compound may increase the activity of other hormones involved in glucose metabolism, such as glucagon-like peptide-1 (GLP-1). Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits DPP-IV activity and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that the compound improves glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments include its potential as a DPP-IV inhibitor and its anti-inflammatory and anticancer properties. However, limitations include the need for further studies to determine its efficacy and safety in humans.
Future Directions
For research on 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate include further studies on its potential as a DPP-IV inhibitor and its anti-inflammatory and anticancer properties. Additionally, research may focus on the development of more potent and selective inhibitors of DPP-IV, as well as the optimization of the synthesis method for this compound. Finally, clinical trials may be conducted to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 3-chlorophenylacetonitrile with 3-methoxyphenylacetic acid in the presence of a base such as potassium carbonate. The resulting product is then reacted with pyrrolidine-2,5-dione to yield the final compound.
Scientific Research Applications
2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been used in scientific research as a potential inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is involved in the regulation of glucose metabolism and has been targeted in the treatment of type 2 diabetes. The compound has also been studied for its potential anti-inflammatory and anticancer properties.
properties
Molecular Formula |
C20H18ClNO5 |
|---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18ClNO5/c1-26-17-7-2-4-13(8-17)18(23)12-27-20(25)14-9-19(24)22(11-14)16-6-3-5-15(21)10-16/h2-8,10,14H,9,11-12H2,1H3 |
InChI Key |
BBQWTEBPOAJQEH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(benzoylamino)benzoate](/img/structure/B271068.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271069.png)


![N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)





![1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271088.png)
![6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271089.png)
![2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271090.png)
![2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271091.png)